N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide
Overview
Description
“N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide” is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of carboxylic acids with N,N-dimethylanilines and N-isocyaniminotriphenylphosphorane . The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .Molecular Structure Analysis
The molecular structure of “N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide” can be deduced from spectroscopic techniques such as 1H NMR, 13C NMR, EI MS and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse. For example, the reaction of hydrazide derivative with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol . Another example is the reaction of nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide” can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry . The compound’s infrared spectrum can be obtained using Fourier-transform infrared spectroscopy .Scientific Research Applications
Cancer Research
- The compound AZD4877, structurally similar to the specified compound, has been identified as a kinesin spindle protein (KSP) inhibitor with potential as an anticancer agent. It arrests cells in mitosis, leading to cellular death, and has demonstrated favorable pharmacokinetics and in vivo efficacy (Theoclitou et al., 2011).
Enzyme Activity
- A bis-1,3,4-oxadiazole compound containing a glycine moiety has been shown to activate certain transferase enzymes, such as GOT and GPT, while inhibiting γ-GT activity (Tomi et al., 2010).
Antimicrobial Activity
- Derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole have been tested for their antimicrobial activity against bacteria, mold, and yeast (Tien et al., 2016).
Energetic Materials
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound combining 1,2,5- and 1,2,4-oxadizaole rings, was studied for its potential as an insensitive energetic material, demonstrating moderate thermal stabilities and insensitivity to impact and friction (Yu et al., 2017).
HIV Research
- The use of 19F-NMR spectroscopy in studying the metabolism and disposition of HIV integrase inhibitors, including a compound with a 1,3,4-oxadiazole moiety, has been documented (Monteagudo et al., 2007).
Antidiarrheal Agents
- Compounds with a 2-methyl-1,3,4-oxadiazol-5-yl function have been investigated as potential antidiarrheal agents, displaying properties comparable to existing drugs like diphenoxylate and loperamide (Adelstein et al., 1976).
Anticonvulsant Activity
- Novel semicarbazones based on 1,3,4-oxadiazoles have been explored for their anticonvulsant activity. These compounds were designed to meet structural requirements necessary for this type of activity and were tested using various seizure models (Rajak et al., 2010).
Photochemical Synthesis
- A photochemical methodology has been reported for the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, highlighting the versatility of oxadiazole compounds in chemical synthesis (Buscemi et al., 2001).
Anticancer Agents
- Oxadiazole analogues synthesized from 2-aminopyridine were characterized for their antiproliferative and antimicrobial activities, showing potential as anticancer agents (Ahsan & Shastri, 2015).
Antioxidant and Anti-inflammatory Activities
- New derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole were synthesized and evaluated for their antioxidant properties, demonstrating the potential of these compounds in therapeutic contexts (Al-Haidari & Al-Tamimi, 2021).
Future Directions
The future directions for “N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be developed .
properties
IUPAC Name |
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-15(7-9-13-14-11(12)17-9)10(16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXZNIGFDAXJPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=C(O1)N)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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